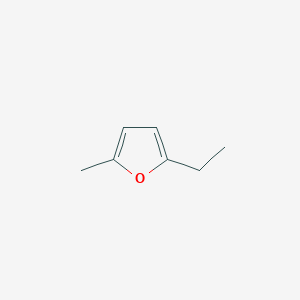

2-Ethyl-5-methylfuran

描述

Significance of Furanic Compounds in Renewable Energy and Biofuel Research

The transportation sector is a major contributor to global energy consumption and greenhouse gas emissions, making the development of renewable and cleaner-burning fuels a critical societal challenge. mdpi.com Furanic compounds, derivable from non-food biomass, represent a promising avenue for producing advanced biofuels. mdpi.comrepec.org

2-Ethyl-5-methylfuran has been identified as a potential renewable biofuel with several advantageous properties. mdpi.com It can be synthesized from lignocellulosic biomass, the most abundant and non-food-competing source of terrestrial biomass. osti.govnih.gov The conversion process often involves the hydrogenation of intermediate compounds like 2-acetyl-5-methylfuran (B71968). osti.gov Research has highlighted that EMF possesses a high energy density and a high octane (B31449) number, making it suitable for use in spark-ignition engines. mdpi.com

Table 1: Comparison of Fuel Properties

| Fuel | Energy Density (MJ/L) | Research Octane Number (RON) |

|---|---|---|

| Gasoline | 32 | 91-99 |

| Ethanol (B145695) | 21.2 | 110 |

| 2,5-Dimethylfuran (B142691) (DMF) | 30 | 119 |

| This compound (EMF) | High | High |

Data for EMF indicates high values as reported in literature, specific numerical values can vary based on production and testing methods. mdpi.commdpi.com

Furan-based fuels, including EMF, have demonstrated the potential to reduce dependence on fossil fuels and mitigate harmful engine emissions. mdpi.com Studies have shown that blends of furanic compounds with conventional gasoline can improve engine performance and reduce emissions of nitrogen oxides (NOx), hydrocarbons (HC), and particulate matter (PM). mdpi.combham.ac.uk The oxygenated nature of these biofuels contributes to more complete combustion, leading to lower soot formation. researchgate.net The use of biofuels derived from biomass also offers a significant reduction in net CO2 emissions, as the carbon dioxide released during combustion is part of the natural carbon cycle. mdpi.com

Interdisciplinary Relevance of this compound Studies

The scientific interest in this compound extends beyond its application as a biofuel, touching upon fundamental and applied aspects of chemistry, environmental science, and food science.

In the realm of chemical sciences, a significant area of research focuses on the efficient and selective synthesis of this compound from biomass-derived platform molecules. One common pathway involves the hydrodeoxygenation of 2-acetyl-5-methylfuran, a process for which various catalytic systems are being explored to optimize yield and efficiency. osti.gov For instance, copper supported on silica (B1680970) has been investigated as a catalyst for this transformation. osti.gov Understanding the reaction mechanisms is crucial for developing commercially viable production routes. Theoretical studies have delved into the unimolecular decomposition of EMF, mapping potential energy surfaces to understand its thermal behavior and stability, which is critical for its application in combustion engines. mdpi.com These studies have identified that the dissociation of a hydrogen atom from the ethyl group is a key step in its decomposition. mdpi.com

As with any new chemical substance intended for widespread use, understanding the environmental fate and degradation of this compound is paramount. Research in this area investigates how EMF behaves in different environmental compartments, such as the atmosphere and soil. Studies on the atmospheric degradation of furanic compounds by radicals like nitrate (B79036) (NO3) are crucial for assessing their potential impact on air quality. researchgate.net While specific data on the complete environmental degradation pathway of EMF is still emerging, research on similar furanic compounds suggests that they can be degraded through various biological and chemical processes. researchgate.netfao.org However, some studies also raise concerns about the potential toxicity of furanic compounds and their combustion byproducts, highlighting the need for thorough environmental risk assessments. berkeley.edu

In food science, this compound is recognized as a volatile flavor compound that contributes to the aroma profile of various cooked foods. jifro.ir It is often formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. tandfonline.comtandfonline.comresearchgate.net This reaction is responsible for the desirable browning and flavor development in products like baked goods and roasted coffee. tandfonline.comrsc.org The presence and concentration of this compound can be influenced by the specific precursors (amino acids and sugars) and the processing conditions, such as temperature and time. tandfonline.comtandfonline.com For example, it has been identified in the volatile profiles of fried fish and soy sauce. jifro.irsci-hub.se

Table 2: Formation of this compound in Food

| Food Product | Formation Process | Precursors |

|---|---|---|

| Baked Goods | Maillard Reaction | Amino Acids, Reducing Sugars |

| Fried Fish | Thermal Degradation | Lipids, Amino Acids |

| Soy Sauce | Fermentation, Maillard Reaction | Soybeans, Wheat |

This table provides a general overview of the formation of this compound in different food products. jifro.irtandfonline.comsci-hub.se

Biomedical Sciences: Metabolite Identification and Biological Activity

In the biomedical field, the study of this compound encompasses its identification as a product of metabolic processes in various species and the assessment of its specific biological effects.

Metabolite Identification

This compound has been identified as an endogenous or exogenous metabolite in a range of biological systems, from microorganisms to humans. researchgate.net Its presence is often detected in studies of volatile organic compounds within biological matrices. The primary analytical method for its identification and quantification in these studies is Gas Chromatography-Mass Spectrometry (GC-MS). ebi.ac.uk

Key findings on its identification as a metabolite include:

Human Metabolite: It has been detected in human urine and feces, indicating its presence as either an endogenous metabolite or a product derived from the human diet or gut microbiome. researchgate.net

Animal Metabolite: The compound is recognized as a mouse metabolite, having been found in murine urine samples. researchgate.net Research on zebrafish has also identified this compound in eye tissue during studies of optic nerve regeneration. tandfonline.com

Fungal and Plant Metabolite: It has been identified as a metabolite produced by the fungus Fusarium avenaceum and found in the plant Rhodobryum giganteum. researchgate.net

Food-Derived: The compound is formed during the roasting of Sacha inchi seeds, where it is believed to be a product of lipid degradation. ebi.ac.uk

Table 1: Identification of this compound as a Metabolite

Biological Activity

The biological activity of this compound has been subject to evaluation, particularly concerning its safety as a food flavoring agent. Some commercial suppliers also make claims regarding its properties. It is crucial to distinguish the activities documented for this compound from those of other structurally related furan (B31954) compounds.

Genotoxicity Assessment: As a flavoring substance, this compound ([FL-no: 13.125]) was evaluated by the European Food Safety Authority (EFSA). europa.euresearchgate.net An initial concern regarding its potential for genotoxicity was raised. europa.euresearchgate.net However, this concern was subsequently ruled out based on new toxicological data on structurally related supporting substances. europa.eu The EFSA panel concluded that this compound does not give rise to safety concerns at its estimated levels of dietary intake. europa.euresearchgate.net

Other Claimed Activities: Some commercial chemical suppliers state that this compound possesses antimicrobial and antioxidant properties. guidechem.com However, these claims are not currently substantiated by peer-reviewed research literature, which has more extensively studied other furan derivatives for these activities.

For context, other furan compounds with similar structural motifs have demonstrated notable biological activities, which are not attributed to this compound itself.

Table 2: Documented Biological Activities of Selected Furanic Compounds

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXLPPVOZWYADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168839 | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

118.00 to 119.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1703-52-2 | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-5-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4BLD3EJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-5-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Detailed Reaction Chemistry and Mechanistic Studies of 2 Ethyl 5 Methylfuran

Theoretical and Computational Chemistry Approaches

Theoretical investigations into the reaction kinetics of 2-ethyl-5-methylfuran predominantly employ high-level quantum chemical methods to map out its thermal decomposition. researchgate.net These studies construct detailed potential energy surfaces for various reaction pathways, including unimolecular dissociation, hydrogen (H) addition, and H-abstraction. researchgate.netnih.gov By calculating the energy barriers associated with these reactions, researchers can predict the most likely decomposition routes and the stability of the molecule. researchgate.net The insights gained from these computational approaches are fundamental for developing kinetic models that describe the combustion process of this promising biofuel. researchgate.netrsc.org

Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a cornerstone of theoretical studies on this compound, providing a detailed landscape of the energy changes that occur during a chemical reaction. researchgate.net For this compound, the PES for its thermal decomposition has been extensively explored, focusing on the key reaction families that initiate its breakdown. researchgate.netnih.gov These studies reveal that the initial steps in its decomposition are complex, involving various competing pathways. researchgate.netnrel.gov

The unimolecular decomposition of this compound involves the spontaneous breaking of its chemical bonds. researchgate.net Theoretical calculations show that the most favorable dissociation pathway is the cleavage of C-H bonds on the side chains, rather than on the furan (B31954) ring itself. researchgate.netmdpi.com The H atom at the C(6) position on the ethyl group is particularly susceptible to dissociation. researchgate.netmdpi.com In contrast, breaking the C-H bonds on the furan ring at the C(3) and C(4) positions requires significantly higher energy, making this a less dominant reaction pathway. researchgate.netmdpi.com

Intramolecular H-transfer reactions also play a crucial role. researchgate.netmdpi.com Through these transfers, this compound can convert into carbene intermediates, which then decompose into various acyclic compounds. mdpi.comresearchgate.net These intramolecular H-transfer decomposition reactions have a more dominant energy barrier compared to direct unimolecular dissociation, indicating they are a key part of the initial fuel pyrolysis. mdpi.com

| Reaction Pathway | Products | Energy Barrier (kcal·mol⁻¹) |

| C(6)-H Dissociation | 1-(5-methylfuran-2-yl)ethyl radical + H | 81.9 |

| C(8)-H Dissociation | (5-ethylfuran-2-yl)methyl radical + H | 84.3 |

| C(5)-CH₃ Dissociation | 5-ethylfuran-2-yl radical + CH₃ | 84.3 |

| C(7)-H Dissociation | 2-(5-methylfuran-2-yl)ethyl radical + H | 101.2 |

| C(2)-C₂H₅ Dissociation | 5-methylfuran-2-yl radical + C₂H₅ | 111.3 |

| C(3)-H Dissociation | This compound-3-yl + H | 118.4 |

| C(4)-H Dissociation | 5-ethyl-2-methylfuran-3-yl + H | 118.5 |

| Intramolecular H-transfer (TS20) | This compound-3(2H) carbene | 68.8 |

| Intramolecular H-transfer (TS22) | 5-ethyl-2-methylfuran-3(2H) carbene | 69.1 |

This table presents calculated energy barriers for the major unimolecular decomposition pathways of this compound, based on data from theoretical studies. mdpi.com

H-addition reactions are a significant consumption pathway for this compound, especially in hydrogen-rich combustion environments. researchgate.net Theoretical studies show that these reactions primarily occur at the C(2) and C(5) positions of the furan ring, which are the carbon atoms adjacent to the oxygen atom. researchgate.netCurrent time information in Edmonton, CA.

Addition of a hydrogen atom to the C(2) position, for instance, forms a 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl radical with a relatively low energy barrier of 2.0 kcal·mol⁻¹. mdpi.com This radical can then undergo further reactions, such as β-scission (bond breaking at the beta position relative to the radical center), leading to ring-opening and the formation of smaller molecules. researchgate.netCurrent time information in Edmonton, CA. For example, the breaking of the O(1)-C(2) bond is a likely subsequent step. mdpi.com As temperatures increase, the H-addition at the C(2) site can transition into a substitution reaction, leading to the formation of ethyl (C₂H₅) and 2-methylfuran (B129897). researchgate.netnih.govCurrent time information in Edmonton, CA.

| Reaction Pathway | Intermediate/Product | Energy Barrier (kcal·mol⁻¹) |

| H-addition to C(2) | 2-ethyl-5-methyl-2,3-dihydrofuran-3-yl radical | 2.0 |

| H-addition to C(3) | 2-ethyl-5-methyl-2,3-dihydrofuran-2-yl radical | 3.5 |

| β-breakage of O(1)-C(2) bond | (E)-2-oxohept-4-en-3-yl | 21.1 |

| β-breakage of C(2)-C(6) bond | C₂H₅ + 2-methylfuran | 29.5 |

This table outlines the energy barriers for H-addition reactions at different sites on the this compound ring and subsequent reactions of the resulting radicals. mdpi.com

H-abstraction, the removal of a hydrogen atom by another radical, is a key chain-propagating step in the combustion of this compound. mdpi.com These reactions can be initiated by radicals such as H, OH, and CH₃. nrel.govmdpi.com Theoretical calculations reveal that H-abstraction is much more likely to occur from the ethyl and methyl side chains (branched chains) than from the furan ring itself due to lower energy barriers. researchgate.netmdpi.com

For instance, the abstraction of a hydrogen atom from the C(6) position of the ethyl group by a hydrogen atom has a low energy barrier of 4.2 kcal·mol⁻¹. mdpi.com In contrast, abstracting a hydrogen from the C(3) or C(4) positions on the furan ring requires significantly more energy (19.9 and 19.7 kcal·mol⁻¹, respectively). mdpi.com A similar trend is observed for H-abstraction by methyl radicals. mdpi.com This preference for abstraction from the alkyl side chains is a common feature in the chemistry of alkylated furans. rsc.org

| H-Abstraction Site | Abstracting Species | Products | Energy Barrier (kcal·mol⁻¹) |

| C(6) of ethyl chain | H | 1-(5-methylfuran-2-yl)ethyl radical + H₂ | 4.2 |

| Methyl chain | H | (5-ethylfuran-2-yl)methyl radical + H₂ | 5.9 |

| C(7) of ethyl chain | H | 2-(5-methylfuran-2-yl)ethyl radical + H₂ | 10.8 |

| C(4) of furan ring | H | 5-ethyl-2-methylfuran-3-yl radical + H₂ | 19.7 |

| C(3) of furan ring | H | This compound-3-yl radical + H₂ | 19.9 |

| Methyl chain | CH₃ | (5-ethylfuran-2-yl)methyl radical + CH₄ | 9.2 |

| C(3) of furan ring | CH₃ | This compound-3-yl radical + CH₄ | 19.3 |

| C(4) of furan ring | CH₃ | 5-ethyl-2-methylfuran-3-yl radical + CH₄ | 19.3 |

This table summarizes the energy barriers for H-abstraction reactions from various positions on this compound by H and CH₃ radicals. mdpi.com

Application of Quantum Chemical Methods (e.g., CBS-QB3, G4)

To achieve high accuracy in determining the energetics of these complex reaction pathways, sophisticated quantum chemical methods are employed. researchgate.netrsc.orgresearchgate.net The Complete Basis Set-QB3 (CBS-QB3) method is a prominent composite method used in the detailed theoretical study of this compound's thermal decomposition. researchgate.netnih.govmdpi.com This method is known for providing reliable thermochemical data, with a reported mean average deviation of 4-5 kJ/mol for reaction energies and enthalpies. rsc.org It has been successfully used to map the potential energy surfaces for the unimolecular dissociation, H-addition, and H-abstraction reactions of this compound. researchgate.netmdpi.com

Another high-level composite method frequently used for studying the combustion chemistry of furanic compounds is the Gaussian-4 (G4) theory. ebi.ac.uk While the most detailed study on this compound utilized CBS-QB3, the G4 method has been applied to investigate the low-temperature oxidation mechanisms of related molecules like 2-methylfuran. mdpi.comebi.ac.uk Both CBS-QB3 and G4 are designed to approximate the results of more computationally expensive methods at a lower cost, making them valuable tools for exploring the large and complex reaction networks typical of biofuel combustion. rsc.orgresearchgate.netebi.ac.uk These methods have also been used to study the pyrolysis of other furan derivatives, such as 2-methylfuran and 2,5-dimethylfuran (B142691), providing a broader understanding of this class of compounds. rsc.orgresearchgate.net

Kinetic Rate Constant Determination

A crucial output of theoretical studies is the determination of temperature- and pressure-dependent rate constants for the identified reaction pathways. researchgate.netnih.gov These constants are essential for building accurate chemical kinetic models that can simulate the combustion behavior of this compound under a wide range of conditions. researchgate.netrsc.org

Transition State Theory and Rice–Ramsperger–Kassel–Marcus Theory

The thermal decomposition and reaction kinetics of this compound (5-MEF) are extensively analyzed using computational chemistry, employing Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to model its behavior under various conditions. mdpi.comresearchgate.netnih.gov These theoretical frameworks are crucial for understanding the complex reaction networks involved in the pyrolysis and combustion of furanic biofuels.

In theoretical studies, the potential energy surfaces (PES) for the primary decomposition reactions of 5-MEF, including unimolecular dissociation, H-addition, and H-abstraction, are mapped using high-level quantum chemical methods like CBS-QB3. mdpi.comresearchgate.netnih.gov TST is then used to calculate the high-pressure limit rate constants for elementary reactions. researchgate.net However, many of the reactions involved in 5-MEF decomposition are pressure-dependent. To account for this, RRKM theory is applied in conjunction with a master equation analysis. mdpi.comresearchgate.netebi.ac.uk This approach allows for the calculation of temperature- and pressure-dependent rate constants for the various reaction channels on the potential energy surface. mdpi.comresearchgate.netnih.gov The master equation is solved to describe the population of energized molecules and their subsequent reactions, providing a more accurate picture of the kinetics, especially at lower pressures. mdpi.comrsc.org For instance, the rate constants for both unimolecular dissociation and intramolecular H-transfer decomposition reactions of 5-MEF are determined by solving the master equation based on TST and RRKM theory, often including corrections for quantum tunneling effects. mdpi.com

Temperature and Pressure Dependence of Reaction Rates

The reaction rates for the decomposition of this compound are significantly dependent on both temperature and pressure. mdpi.comresearchgate.net Theoretical calculations show that the rate constants for unimolecular dissociation and intramolecular H-transfer reactions vary with changes in these conditions. mdpi.com

At high temperatures, the dissociation of the C-C bond at the C(6) position on the ethyl side chain is the dominant decomposition pathway. mdpi.comresearchgate.netnih.gov However, the relative importance of different reaction channels can shift with temperature. For example, in H-addition reactions, at lower temperatures and pressures, the addition of a hydrogen atom to the C(2) position on the furan ring primarily leads to products via β-breakage. mdpi.comnih.gov As the temperature increases, this reaction pathway shifts towards a substitution reaction, which results in the formation of an ethyl radical (C2H5) and 2-methylfuran. mdpi.comresearchgate.netnih.gov

Pressure also plays a critical role. The rate constants for single-molecule dissociation and H-transfer decomposition reactions are pressure-dependent. mdpi.com At low pressure (e.g., 0.01 atm), certain decomposition pathways may be favored, while at high pressure (e.g., 100 atm), the branching ratios can change, favoring different products. mdpi.com H-addition reactions at the C(3) and C(4) sites of the furan ring have rate constants that are several orders of magnitude smaller than those for the C(2) and C(5) sites at both low and high pressures, making them non-competitive pathways. mdpi.com

Pyrolysis and Thermal Decomposition Mechanisms

Identification of Dominant Decomposition Pathways

The pyrolysis of this compound involves several competing decomposition pathways. Theoretical studies have identified that the primary routes for thermal decomposition are unimolecular C-C and C-H bond fissions on the side chains and intramolecular H-transfer reactions. mdpi.comresearchgate.net

The most dominant decomposition pathway is the cleavage of the C-C bond on the ethyl group, specifically at the C(6) site, which has the highest rate constant among the unimolecular dissociation reactions. mdpi.comresearchgate.netnih.gov H-atom dissociation from the branched chain and intramolecular H-transfer reactions also exhibit high rate constants and represent important decomposition channels. mdpi.comresearchgate.netnih.gov In contrast, the dissociation of a hydrogen atom directly from the furan ring has a much lower rate constant and is not considered a primary reaction pathway. mdpi.comresearchgate.netnih.gov

C-C and C-H Bond Dissociation Energies and Preferential Cleavage

The stability of the various bonds within the this compound molecule dictates the preferential pathways for its thermal decomposition. The bond dissociation energies (BDEs) calculated at the CBS-QB3 level of theory reveal the energetic favorability of certain bond cleavages. mdpi.com

Unimolecular decomposition primarily involves the cleavage of C-H and C-C bonds on the ethyl and methyl side chains. mdpi.com The C(6)-H bond on the ethyl group has a BDE of 81.9 kcal·mol⁻¹, making it the most susceptible to cleavage among the H-dissociation reactions on the side chain. mdpi.com The C(6)-C(9) (representing C-CH₃ on the ethyl group) bond fission has a BDE of 72.0 kcal·mol⁻¹, which is energetically the most favorable among all C-C and C-H bond fissions on the branched chains. mdpi.com This indicates that the dissociation reaction at the C(6) site is the most likely initiation step in the pyrolysis of 5-MEF. mdpi.com In contrast, the C-H bonds on the furan ring itself are much stronger, with BDEs around 118.4-118.5 kcal·mol⁻¹, making their direct cleavage energetically unfavorable compared to side-chain bond fissions. mdpi.com

Table 1: Calculated Bond Dissociation Energies (BDE) for this compound Data sourced from theoretical calculations at the CBS-QB3 level. mdpi.com

| Bond | Atom Labels | Bond Type | BDE (kcal·mol⁻¹) |

|---|---|---|---|

| C(6)-C(9) | C(ethyl)-CH₃(ethyl) | C-C | 72.0 |

| C(6)-H | C(ethyl)-H | C-H | 81.9 |

| C(5)-C(8) | C(ring)-CH₃(ring) | C-C | 84.3 |

| C(8)-H | C(methyl)-H | C-H | 84.3 |

| C(7)-H | C(ethyl)-H | C-H | 101.2 |

| C(2)-C(6) | C(ring)-C₂H₅ | C-C | 111.3 |

| C(3)-H | C(ring)-H | C-H | 118.4 |

Intramolecular H-Transfer Reactions and Carbene Intermediates

Alongside direct bond fission, intramolecular hydrogen transfer is a significant decomposition pathway for this compound. mdpi.com This process involves the migration of a hydrogen atom from one part of the molecule to another, leading to the formation of carbene intermediates. mdpi.com These carbenes are highly reactive species that subsequently decompose. mdpi.comresearchgate.net

Specifically, 5-MEF can undergo H-transfer to form this compound-3(2H)-carbene and 5-ethyl-2-methylfuran-3(2H)-carbene. mdpi.com The energy barriers for these H-transfer reactions are 68.8 kcal·mol⁻¹ and 69.1 kcal·mol⁻¹, respectively. mdpi.com Although these barriers are higher than the lowest C-C bond dissociation energy, the intramolecular H-transfer decomposition reaction is considered more dominant than unimolecular dissociation in initiating the fuel pyrolysis reaction. mdpi.com Following their formation, these carbene intermediates undergo further decomposition reactions with lower energy barriers (58.9 and 59.2 kcal·mol⁻¹) to form ketone products. mdpi.com

Formation of Smaller Molecules and Combustion Intermediates

The decomposition of this compound, through both bond fission and H-transfer pathways, leads to the formation of a variety of smaller, more stable molecules and reactive combustion intermediates. mdpi.com The ultimate products of complete combustion are carbon dioxide (CO₂) and water (H₂O). mdpi.com

The decomposition of carbene intermediates, formed via intramolecular H-transfer, yields specific larger molecules. For instance, this compound-3(2H)-carbene decomposes to form hepta-3,4-dien-2-one, while 5-ethyl-2-methylfuran-3(2H)-carbene forms hepta-4,5-dien-3-one. mdpi.com

H-addition reactions followed by bond cleavage are also a key source of smaller molecules. The addition of a hydrogen atom to the C(2) site, particularly at higher temperatures, leads to a substitution reaction that is a dominant pathway for the formation of an ethyl radical (C₂H₅) and 2-methylfuran. mdpi.comresearchgate.netnih.gov Other identified intermediates in the combustion of related furanic compounds include smaller hydrocarbons, formaldehyde, and methyl vinyl ketone. unizar.esresearchgate.net

Oxidation Chemistry and Reactivity

The oxidation of furanic fuels at low-to-moderate temperatures (LMT) is critical for understanding their autoignition and combustion behavior. Experimental studies in flow reactors for furan, 2-methylfuran (MF), and 2,5-dimethylfuran (DMF) show a clear trend in reactivity based on alkyl substitution, with reactivity increasing as follows: furan < MF < DMF. researchgate.net Furan begins to react at the highest temperature, while DMF reacts at the lowest. researchgate.net

During the LMT oxidation of 2,5-dimethylfuran in a flow reactor, this compound has been identified as a notable intermediate product. researchgate.net This suggests that reactions involving the alkyl side chains can lead to the formation of larger, more complex furanic structures before eventual decomposition. In studies of 2-ethylfuran (B109080) (EF) oxidation, consumption was primarily driven by H-atom abstraction to form ethylfuryl radicals and OH addition to the furan ring. researchgate.netmdpi.com By analogy, similar pathways are expected to be significant for this compound. The oxidation of alkylated furans generally leads to the formation of highly polar ring-opening products, which can polymerize to form gasoline-insoluble gums. nrel.gov

The reactivity of this compound (5-MEF) is largely dictated by its interactions with key radical species present in combustion environments.

Interaction with H atoms: Hydrogen atom abstraction from 5-MEF is a crucial initiation step. Theoretical studies show that H-abstraction from the ethyl group is energetically favored over abstraction from the methyl group or the furan ring. researchgate.net The energy barrier for abstraction at the secondary carbon of the ethyl group (C6) is only 4.2 kcal·mol⁻¹, significantly lower than for other sites. researchgate.net H-atom addition to the furan ring is also a significant reaction pathway, primarily occurring at the C(2) and C(5) positions, leading to the formation of radicals that subsequently undergo β-scission. mdpi.comresearchgate.net At higher temperatures, H-addition at the C(2) position can lead to a substitution reaction, yielding C₂H₅ and 2-methylfuran. researchgate.net

Interaction with CH₃ radicals: Similar to H atoms, methyl radicals (CH₃) preferentially abstract hydrogen from the alkyl side chains of 5-MEF. The energy barriers for abstraction from the ethyl group are 11.5 kcal·mol⁻¹ (secondary carbon) and 15.2 kcal·mol⁻¹ (primary carbon), which are lower than the barriers for abstraction from the methyl group (12.7 kcal·mol⁻¹) or the furan ring (19.3 kcal·mol⁻¹). mdpi.com This confirms that the ethyl group is the most reactive site for H-abstraction by radicals.

Table 2: Calculated Energy Barriers for H-Abstraction from this compound (5-MEF) by H and CH₃ Radicals Data sourced from theoretical calculations at the CBS-QB3 level. mdpi.comresearchgate.net

| Radical | Abstraction Site | Product Radicals | Energy Barrier (kcal·mol⁻¹) |

| H | Ethyl (secondary C) | 1-(5-methylfuran-2-yl)ethyl radical + H₂ | 4.2 |

| H | Methyl | (5-ethylfuran-2-yl)methyl radical + H₂ | 5.9 |

| H | Ethyl (primary C) | 2-(5-methylfuran-2-yl)ethyl radical + H₂ | 10.8 |

| H | Ring (C3/C4) | This compound-3-yl radical + H₂ | 19.7 - 19.9 |

| CH₃ | Ethyl (secondary C) | 1-(5-methylfuran-2-yl)ethyl radical + CH₄ | 11.5 |

| CH₃ | Methyl | (5-ethylfuran-2-yl)methyl radical + CH₄ | 12.7 |

| CH₃ | Ethyl (primary C) | 2-(5-methylfuran-2-yl)ethyl radical + CH₄ | 15.2 |

| CH₃ | Ring (C3/C4) | This compound-3-yl radical + CH₄ | 19.3 |

The reactivity of this compound is best understood in the context of other furanic biofuels. The degree of alkyl substitution on the furan ring is a primary determinant of fuel stability and reactivity.

Studies on oxidative stability show that alkylated furans like 2-ethylfuran (EF), 2-methylfuran (MF), and 2,5-dimethylfuran (DMF) are significantly less stable than conventional gasoline and even unsubstituted furan. nrel.gov While furan itself forms little to no gum deposits under accelerated oxidation tests (ASTM D873), all the tested alkyl furans oxidize and form substantial amounts of gum. nrel.gov This indicates a higher propensity for degradation during storage.

The reactivity generally increases with the number and size of alkyl substituents. Flow reactor experiments demonstrate that the onset temperature for oxidation is lowest for DMF, followed by MF, with furan being the most stable. researchgate.net Theoretical calculations of reaction kinetics between OH radicals and furans also show that 2,5-dimethylfuran has the highest reactivity, suggesting that adding alkyl groups accelerates the decomposition process. mdpi.comresearchgate.net Given its substitution pattern, this compound is expected to have high reactivity, comparable to or greater than that of 2,5-dimethylfuran, due to the presence of the more easily abstractable secondary hydrogens on the ethyl group.

Hydrodeoxygenation Mechanisms for Fuel Production

Hydrodeoxygenation (HDO) is a crucial catalytic process for upgrading biomass-derived furanics into hydrocarbon fuels by removing oxygen. For this compound, this process involves initial hydrogenation of the furan ring followed by C-O bond cleavage (ring-opening).

In the HDO of furanic aldehydes like 5-ethyl-2-furaldehyde (B1582322) over nickel-based catalysts, this compound is formed as a key intermediate product with high selectivity. researchgate.netresearchgate.net This intermediate is then rapidly hydrogenated to form 2-ethyl-5-methyltetrahydrofuran. researchgate.net The subsequent, and often slower, step is the ring-opening of this saturated furanic ether. This cleavage of the C-O bond within the ring, followed by further hydrogenation, ultimately converts the molecule into linear alkanes, such as n-heptane. researchgate.net A minor pathway involving direct C-O hydrogenolysis of the furan ring without prior saturation can also occur, leading to intermediates like 2-heptanone (B89624), which is then further hydrogenated to the final alkane products. researchgate.net The efficiency of these steps is highly dependent on the catalyst and reaction conditions. researchgate.netosti.gov

Formation of Saturated Hydrocarbons (e.g., n-heptane)

The conversion of this compound (EMF) into saturated hydrocarbons, such as n-heptane, is a critical process in the upgrading of biomass-derived furans into liquid transportation fuels. This transformation is typically achieved through hydrodeoxygenation (HDO), a catalytic process that involves the removal of oxygen atoms as water and the saturation of the furan ring with hydrogen.

The reaction pathway for the formation of n-heptane from this compound generally proceeds through a series of hydrogenation and ring-opening steps. A common pathway involves the initial hydrogenation of the furan ring to produce 2-ethyl-5-methyltetrahydrofuran. researchgate.net This saturated cyclic ether then undergoes a ring-opening reaction, which involves the cleavage of a carbon-oxygen bond within the ring. This is followed by further hydrogenation to yield the final saturated acyclic alkane, n-heptane. researchgate.net

Studies using nickel-based catalysts, such as Ni/ZrO2, in supercritical cyclohexane (B81311) have demonstrated this conversion under relatively mild conditions (573 K, 5 MPa H2). researchgate.net In this process, this compound is rapidly hydrogenated to 2-ethyl-5-methyltetrahydrofuran. The saturated furan ring is subsequently converted to n-heptane through ring-opening and hydrogenation. researchgate.net

The table below summarizes a key reaction for the formation of n-heptane from a precursor to this compound, highlighting the conditions and main products.

Table 1: Hydrodeoxygenation of 5-ethyl-2-furaldehyde over Ni/ZrO2

| Reactant | Catalyst | Temperature (K) | Pressure (MPa H2) | Key Intermediate | Final Product |

|---|---|---|---|---|---|

| 5-ethyl-2-furaldehyde | Ni/ZrO2 | 573 | 5 | This compound | n-Heptane |

Data sourced from a study on the conversion of bio-oil in supercritical cyclohexane. researchgate.net

Intermediate Products and Their Conversion Pathways

The conversion of this compound to saturated hydrocarbons involves several key intermediate products. The identification and understanding of the conversion pathways of these intermediates are crucial for optimizing catalyst design and reaction conditions to maximize the yield of desired alkanes.

The primary intermediate in the pathway to n-heptane is 2-ethyl-5-methyltetrahydrofuran . This compound is formed by the saturation of the furan ring of this compound through hydrogenation. researchgate.net

Another significant intermediate that has been identified is 2-heptanone . researchgate.net The formation of 2-heptanone suggests an alternative reaction pathway where the furan ring undergoes cleavage of a C-O bond during the hydrogenation process. researchgate.net This ketone can then be further converted into n-heptane through direct hydrogenation and dehydration. researchgate.net

Theoretical studies on the thermal decomposition of this compound also provide insight into potential intermediates under different conditions. These studies predict the formation of various radical species and carbene intermediates. For instance, H-abstraction reactions can lead to the formation of (5-ethylfuran-2-yl)methyl radicals and 2-(5-methylfuran-2-yl)ethyl radicals. mdpi.com Intramolecular H-transfer reactions can form carbene intermediates like this compound-3(2H) carbene, which can then decompose into acyclic ketones such as hepta-3,4-dien-2-one. mdpi.com While these intermediates are primarily associated with high-temperature pyrolysis, their formation highlights the complex reactivity of the this compound molecule.

The conversion pathways of key intermediates are summarized in the table below.

Table 2: Key Intermediates and Their Conversion in the HDO of this compound

| Intermediate | Formation Pathway | Subsequent Conversion | Final Product(s) |

|---|---|---|---|

| 2-Ethyl-5-methyltetrahydrofuran | Hydrogenation of the furan ring of this compound. researchgate.net | Ring-opening and hydrogenation. researchgate.net | n-Heptane |

| 2-Heptanone | Cleavage of C-O bond in the furan ring during hydrogenation. researchgate.net | Direct hydrogenation and dehydration. researchgate.net | n-Heptane |

| (5-ethylfuran-2-yl)methyl radical | H-abstraction from the methyl group of this compound. mdpi.com | Further radical reactions. | Decomposition products |

Analytical Methodologies for 2 Ethyl 5 Methylfuran Quantification and Characterization

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 2-ethyl-5-methylfuran. Its application allows for the separation of this compound from complex mixtures, enabling precise identification and quantification. Gas chromatography and, to a lesser extent, high-performance liquid chromatography are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of this compound. nih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for both the qualitative identification and quantitative measurement of the compound, even at trace levels. nih.govresearchgate.net In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, enabling its identification by comparing it to spectral libraries like the NIST library. nih.gov

The selection of the GC column is critical for successful analysis. Columns such as the HP-5MS or Rxi-624Sil MS have been shown to effectively separate this compound from other volatile compounds. nih.govrestek.commdpi.com The GC-MS method can be optimized by adjusting parameters like injector temperature, column temperature programming, and the mass spectrometer's settings (e.g., using selected ion monitoring, SIM, for enhanced sensitivity) to achieve the best separation and detection of this compound and related compounds. restek.comrestek.com

A significant analytical challenge in the analysis of furan (B31954) derivatives is the separation of isomers, which have the same molecular weight and can exhibit similar mass spectra. This compound and its isomers, such as 2,5-dimethylfuran (B142691) and 2-ethylfuran (B109080), often co-occur in food samples. nih.govresearchgate.net Accurate quantification requires their complete chromatographic separation. nih.gov

Specialized GC columns and optimized temperature programs are crucial for resolving these isomers. For instance, a study reported the successful baseline separation of 2-ethylfuran and 2,5-dimethylfuran using a Supelco Equity-1 column, which is essential for accurate quantification without interference from the co-eluting isomer. nih.govresearchgate.net Another method utilized an HP-5MS column to achieve a resolution of one between 2-ethylfuran and 2,5-dimethylfuran. mdpi.comnih.gov The Rxi-624Sil MS column has also demonstrated good separation of these isomers. restek.comrestek.com Without such separation, the shared ions in their mass spectra can lead to inaccurate measurements. restek.comrestek.comrestek.com

| Compound | Isomer 1 | Isomer 2 | GC Column Used for Separation | Reference |

|---|---|---|---|---|

| Furan Derivatives | 2-Ethylfuran | 2,5-Dimethylfuran | Supelco Equity-1, HP-5MS, Rxi-624Sil MS | nih.gov, restek.com, mdpi.com |

| Furan Derivatives | 2-Methylfuran (B129897) | 3-Methylfuran | HP-5MS, HQ-PLOT Q | nih.gov, mdpi.com |

Due to the volatile nature of this compound and its presence in complex solid or liquid matrices like food, a sample preparation step is necessary to extract and concentrate the analyte before GC-MS analysis. Headspace (HS) sampling and Headspace Solid Phase Microextraction (HS-SPME) are the most common techniques employed. researchgate.net

HS-SPME is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract volatile and semi-volatile compounds from the headspace above the sample. researchgate.net This method is highly sensitive and effective for concentrating trace amounts of analytes. researchgate.netresearchgate.net The choice of fiber coating is critical for efficient extraction. For furan and its derivatives, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are frequently used. nih.govresearchgate.netresearchgate.net The SPME Arrow, a newer generation device with a larger phase volume and improved robustness, has shown to provide significantly better analyte responses compared to traditional SPME fibers and static headspace techniques. restek.comrestek.comsepscience.com

Optimization of HS-SPME parameters such as extraction time, temperature, and sample agitation is crucial for achieving reproducible and accurate results. nih.govresearchgate.netpfigueiredo.org For example, a method for analyzing furan derivatives in baby food optimized extraction at 50°C for 25 minutes with stirring. pfigueiredo.org

| Technique | Description | Common Fiber Coatings for Furans | Advantages |

|---|---|---|---|

| Headspace (HS) | The vapor phase above a sample is injected into the GC. Suitable for high-concentration samples. | N/A | Simple, automated. |

| HS-SPME | A coated fiber extracts and concentrates analytes from the headspace before thermal desorption in the GC injector. | CAR/PDMS, DVB/CAR/PDMS, CWR | High sensitivity, solvent-free, concentrates analytes. researchgate.net, researchgate.net, sigmaaldrich.com |

| HS-SPME Arrow | An enhanced SPME device with a more robust design and larger phase volume. | CAR/PDMS, DVB/CAR/PDMS | Improved mechanical robustness, higher analyte response. restek.comsepscience.com |

For accurate quantification using GC-MS, an internal standard (IS) is often added to both the calibration standards and the unknown samples. The IS is a compound that is chemically similar to the analyte but not present in the original sample. Its purpose is to correct for variations in sample preparation and instrument response.

For the analysis of this compound and other furan derivatives, isotopically labeled analogues are the ideal internal standards. restek.com For example, furan-d4, 2-methylfuran-d6, and 2-ethylfuran-d5 are commonly used. restek.com These deuterated standards have nearly identical chemical properties and chromatographic behavior to their non-labeled counterparts but can be distinguished by their higher mass in the mass spectrometer. restek.comrestek.com Quantification is performed by calculating the ratio of the analyte's response to the internal standard's response and comparing it to a calibration curve. thermofisher.comagriculturejournals.cz This method, often referred to as the isotope dilution method, provides high accuracy and precision by compensating for any analyte loss during the analytical process. thermofisher.com

Two-Dimensional Gas Chromatography Time of Flight Mass Spectrometry (GC×GC-TOF-MS) for Complex Mixture Analysis

For extremely complex samples, such as coffee or environmental extracts, one-dimensional GC-MS may not provide sufficient resolving power to separate all components. mdpi.comresearchgate.net In such cases, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation capacity. mdpi.comresearchgate.netresearchgate.net

GC×GC utilizes two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) connected by a modulator. nih.govccsenet.org The modulator traps small, sequential fractions from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. This results in a structured two-dimensional chromatogram with greatly increased peak capacity and resolution. mdpi.comccsenet.org

The coupling of GC×GC with TOF-MS is particularly advantageous. researchgate.net TOF-MS provides high-speed data acquisition and full-spectrum sensitivity, which is necessary to handle the very narrow peaks produced by the second-dimension separation. nih.govresearchgate.net This powerful combination allows for the detection and identification of hundreds or even thousands of compounds in a single analysis, including trace-level components like this compound that might be co-eluted and masked in a 1D-GC analysis. mdpi.comnih.gov GC×GC-TOF-MS has been successfully applied to characterize the volatile profiles of foods like coffee and peanuts, identifying numerous furan derivatives. nih.govccsenet.org

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is less commonly used for volatile compounds like this compound compared to GC. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. iteh.ai Its primary application for furan derivatives is in the analysis of non-volatile or thermally unstable furanic compounds, such as those generated from the degradation of cellulosic materials in transformer oil. iteh.aieatechnology.comshimadzu.comastm.org

The outline specifies "stereoisomer separation" for this section. However, this compound is an achiral molecule and does not have stereoisomers (enantiomers or diastereomers). Therefore, chiral HPLC separation is not applicable to this specific compound. Chiral chromatography, a specialized form of HPLC, is used to separate enantiomers of chiral molecules. While some furan derivatives are chiral, such as 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, this compound itself does not possess a chiral center. ebi.ac.uk Chiral separation techniques, which might employ a chiral stationary phase (CSP) or a chiral selector in the mobile phase, are therefore not relevant for the analysis of this compound. nih.gov

For other, non-chiral furanic compounds, reversed-phase HPLC with a UV detector is a common method. iteh.aishimadzu.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of furanic compounds. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). This allows for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Electron Ionization Molecular-Beam Mass Spectrometry (EI-MBMS) is a powerful technique for identifying and quantifying transient intermediate species, including radicals, in gas-phase environments like flames. nih.govnih.gov This method is particularly valuable for studying the combustion chemistry of biofuels such as this compound. unizar.es In a typical setup, a molecular beam is extracted from a low-pressure flame, quenching the chemical reactions and preserving the composition of the flame gas. dlr.de The species within the beam are then ionized by a controlled-energy electron beam, and the resulting ions are detected by a mass spectrometer. nih.govnih.gov

By measuring the mole fractions of reactants, products, and various intermediates as a function of the distance from the burner, detailed profiles of the combustion process can be constructed. dlr.dedlr.de This data is crucial for developing and validating chemical kinetic models that describe the complex reaction pathways of furanic fuel decomposition. nih.gov Studies on related compounds like 2-methylfuran and 2,5-dimethylfuran have successfully used EI-MBMS to identify dozens of intermediate species, providing insight into the fundamental combustion chemistry of alkylated furans. nih.govdlr.de

Table 1: Representative Intermediate Species Profiled in Alkylated Furan Combustion using EI-MBMS

| Mass (m/z) | Potential Species | Role in Combustion |

| 15 | CH₃ | Methyl Radical |

| 28 | C₂H₄ / CO | Ethene / Carbon Monoxide |

| 42 | C₃H₆ / CH₂CO | Propene / Ketene |

| 68 | Furan | Furan Ring Intermediate |

| 82 | 2-Methylfuran | Methylated Furan Intermediate |

| 95 | C₅H₃O | Furan-ring derived radical |

| 110 | This compound | Fuel / Parent Molecule |

This table is representative of species identified in studies of related furanic compounds and is intended to be illustrative.

Tandem Mass Spectrometry, also known as MS/MS, offers a higher degree of selectivity and specificity compared to single-stage mass spectrometry. wikipedia.org This technique involves two stages of mass analysis (MS1 and MS2) separated by a fragmentation step, commonly collision-induced dissociation (CID). wikipedia.org For the analysis of this compound, MS/MS is particularly useful for differentiating it from its isomer, 2,5-dimethylfuran, especially when chromatographic separation is incomplete. nih.gov

The most common mode for quantification is Multiple Reaction Monitoring (MRM). researchgate.netacs.org In MRM, the first mass spectrometer (MS1) is set to isolate the specific mass-to-charge ratio of the parent ion of this compound (the precursor ion). This isolated ion is then fragmented, and the second mass spectrometer (MS2) is set to monitor for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the target molecule, significantly reducing chemical noise and improving detection limits. wikipedia.org This method has been successfully applied to the simultaneous analysis of furan and its derivatives in complex food matrices. researchgate.netresearchgate.net

Table 2: Example of MRM Transitions for Furan Derivatives in GC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Methylfuran | 82 | 53 | 10 |

| 3-Methylfuran | 82 | 53 | 10 |

| 2-Ethylfuran | 96 | 81 | 10 |

| 2,5-Dimethylfuran | 96 | 81 | 10 |

| 2-Pentylfuran | 124 | 81 | 10 |

Data derived from studies on furan derivatives. researchgate.netresearchgate.net Note that 2-ethylfuran and its isomer 2,5-dimethylfuran can share the same transition, underscoring the need for chromatographic separation in conjunction with MS/MS for accurate quantification. nih.gov

Advanced Spectroscopic Methods

Beyond mass spectrometry, other spectroscopic techniques provide unique insights into the specific stereochemical properties of molecules like this compound.

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. rsc.org Since the two enantiomers of a chiral molecule are non-superimposable mirror images, they produce VCD spectra that are equal in magnitude but opposite in sign. nih.gov This makes VCD a definitive method for determining the absolute configuration (AC) of chiral molecules. researchgate.net

If this compound were to be analyzed in its chiral form (e.g., if the ethyl group were substituted to create a stereocenter), VCD would be the ideal tool for assigning its (R) or (S) configuration. The process involves measuring the experimental VCD spectrum of an enantiomerically enriched sample in solution. pitt.edu Concurrently, the theoretical VCD spectra for both the (R) and (S) enantiomers are calculated using quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov The absolute configuration of the experimental sample is then assigned by comparing its VCD spectrum to the two calculated spectra. A good agreement between the experimental spectrum and one of the calculated spectra provides a reliable assignment of the absolute configuration. researchgate.net This approach has been successfully used to determine the AC of other chiral furanones, proving its utility for this class of compounds. researchgate.net

Role of 2 Ethyl 5 Methylfuran in Flavor and Aroma Chemistry

Occurrence and Formation in Food Products

2-Ethyl-5-methylfuran is a volatile organic compound that is not typically found in raw ingredients but is instead formed during the processing of food. Its generation is primarily linked to the thermal degradation of naturally occurring components in food, particularly lipids and carbohydrates.

Thermal Degradation Products of Unsaturated Lipids

The formation of this compound is often attributed to the thermal oxidation of polyunsaturated fatty acids. researchgate.netnih.gov During heating, these fatty acids break down into smaller, reactive molecules. Specifically, the degradation of linoleic acid can lead to the formation of intermediates that subsequently cyclize and dehydrate to form furan (B31954) derivatives, including this compound. jfda-online.com This process is a key pathway for the development of flavor in lipid-rich foods.

Generation During Cooking and Reheating Processes

Cooking processes such as baking, frying, and roasting provide the necessary thermal energy to initiate the chemical reactions that form this compound. itjfs.comresearchgate.net These reactions can include the Maillard reaction, which involves amino acids and reducing sugars, as well as the thermal degradation of certain amino acids and carbohydrates. researchgate.netnih.govrsc.org Reheating of cooked foods can also lead to an increase in the concentration of this compound due to continued thermal degradation of precursors. jifro.ir

Presence in Specific Food Matrices

This compound has been identified as a volatile component in a diverse range of food products. Its presence contributes to the unique flavor profiles of these items.

Seafood: This compound has been detected in cooked fish, where it is generated during the cooking process. jifro.irthegoodscentscompany.com In a study on Narrow-barred Spanish mackerel, this compound was not present in the raw fish but was formed during various cooking methods, including microwaving, grilling, steaming, and frying. jifro.ir

Soy Protein Isolate: Research has indicated the presence of furan derivatives in soy products.

Coffee: Coffee is a significant source of furan derivatives, including this compound. researchgate.netthegoodscentscompany.comresearchgate.netagriculturejournals.cz The roasting process provides the high temperatures necessary for its formation from precursors present in the green coffee beans. researchgate.net

Soy Sauce: The complex fermentation and aging process of soy sauce, which can also involve heat treatment, contributes to the formation of a rich aroma profile that includes this compound. rsc.orgresearchgate.net

Melons: While less common, certain volatile compounds can be found in fruits like melons, contributing to their characteristic aroma.

Beer: The malting and boiling stages in the brewing process of beer can lead to the formation of various furan derivatives. researchgate.net

The following table summarizes the occurrence of this compound in various food matrices as reported in scientific literature.

| Food Matrix | Presence of this compound |

| Seafood | Detected in cooked fish. jifro.irthegoodscentscompany.com |

| Coffee | Found in roasted coffee. researchgate.netthegoodscentscompany.comresearchgate.netagriculturejournals.cz |

| Soy Sauce | Present in soy sauce. rsc.orgresearchgate.net |

| Beer | Detected in beer. researchgate.net |

Contribution to Sensory Properties

The presence of this compound in food is sensorially significant, as it acts as a flavoring agent and contributes specific aroma characteristics.

Aroma Characteristics

The aroma of this compound is often described as sweet and coffee-like. nih.gov Some sources also characterize it as having caramel-like notes. researchgate.netmdpi.com This caramel-like aroma is a key contributor to the sensory profile of foods like coffee and soy sauce. researchgate.netmdpi.com

The table below details the reported aroma characteristics of this compound.

| Aroma Descriptor | Associated Food Context |

| Roasted | General descriptor for its aroma. nih.gov |

| Sweet, Coffee-like | General aroma profile. nih.gov |

| Caramel-like | A key aroma note in coffee and soy sauce. researchgate.netmdpi.com |

Odor Activity Values in Complex Mixtures

This compound, which possesses a gassy or burnt aroma, is formed during the thermal processing of foods through mechanisms like lipid oxidation and Maillard reactions. nih.gov Its importance in the aroma of complex food matrices, such as 'Baimaocha' black teas and a type of ethnic bread known as "broas," has been evaluated using OAV analysis. nih.govnih.gov In studies of black tea, this compound was identified as a potential odorant, and its OAV was calculated to assess its impact. nih.gov Similarly, in comprehensive two-dimensional gas chromatography (GCxGC) studies of broas, this compound was identified, and its OAV was considered to determine its role in the bread's characteristic aroma. nih.gov These analyses underscore that even compounds present in low concentrations can significantly influence the final sensory experience if they have a low enough odor threshold.

Related Flavor Compounds and Their Derivatives

The furan chemical structure is a cornerstone of many important flavor compounds generated during the heating of food. This compound is part of a larger family of furan derivatives that are crucial to the flavors of many cooked, roasted, and fermented products.

Homofuraneol (4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone)

A prominent related compound is Homofuraneol, also known as ethyl furaneol. nist.gov It exists as a mixture of two tautomers: 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone and 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone. ebi.ac.ukcore.ac.uk This compound is a key aroma constituent in numerous foods, including soy sauce, coffee, pineapple, and strawberries. nih.govfrontiersin.orgrsc.org

Homofuraneol is highly valued in the flavor industry for its desirable sensory properties, which are described as sweet, fruity, caramellic, and reminiscent of butterscotch. nist.govfrontiersin.org Its significance is highlighted by its high Odor Activity Values in certain products. For instance, in various types of commercial soy sauce, Homofuraneol (referred to as 4-HEMF) was found to have one of the highest average OAVs, confirming its status as a key flavor compound. ebi.ac.ukcore.ac.uk The aroma detection threshold for Homofuraneol has been reported to be as low as 20 parts per billion. frontiersin.orgrsc.org

Table 1: Properties of Homofuraneol

| Property | Description | Source(s) |

| Chemical Name | 2-ethyl-4-hydroxy-5-methylfuran-3-one (and its tautomer) | nist.gov |

| CAS Number | 27538-10-9 | nist.gov |

| Molecular Formula | C₇H₁₀O₃ | nist.gov |

| Molecular Weight | 142.15 g/mol | nih.gov |

| Flavor Profile | Sweet, caramellic, burnt sugar, fruity, butterscotch | nist.govfrontiersin.org |

| Reported Occurrence | Soy sauce, coffee, Swiss cheese, melon, strawberry, pineapple | nih.govfrontiersin.orgrsc.org |

Stereochemical Aspects of Flavor Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the perception of flavor and aroma. researchgate.netebi.ac.uk Molecules that are stereoisomers, such as enantiomers (non-superimposable mirror images), can have identical chemical and physical properties but interact differently with chiral biological receptors, like those in the nose and on the tongue. researchgate.netebi.ac.uk

This principle is of paramount importance in the food and fragrance industries, where the specific stereoisomer of a compound can determine the desirability of its scent or taste. ebi.ac.uk A classic example is the compound carvone, where one enantiomer smells of spearmint and its mirror image smells of caraway. Similarly, the l-enantiomer (B50610) of menthol (B31143) provides a strong cooling sensation, while the d-enantiomer has a much weaker effect. ebi.ac.uk

This concept applies to furan derivatives as well. Homofuraneol, for example, is a chiral molecule and can exist as four different stereoisomers (two pairs of enantiomers based on its two tautomeric forms). ebi.ac.uk Studies involving the chromatographic separation of these four isomers have been conducted to perform odor evaluations on each one individually, highlighting the industry's focus on understanding how subtle changes in molecular geometry can lead to distinct sensory outcomes. ebi.ac.uk The ability to distinguish between enantiomers is also used for authenticity control, as the stereoisomeric ratio of a flavor compound from a natural source is often different from its synthetically produced counterpart.

Environmental and Biological Metabolism of 2 Ethyl 5 Methylfuran

Metabolic Pathways and metabolite Identification

2-Ethyl-5-methylfuran has been identified as a metabolite in a variety of biological systems, indicating its presence in the metabolic pathways of humans, animals, plants, and fungi. nih.govebi.ac.uk Its detection across these different kingdoms underscores its role as a product of biological processes, although the specific pathways leading to its formation are not always fully elucidated. The compound has been reported in human urine and feces, the urine of mice, in the plant Solanum lycopersicum (tomato), and in the fungi Aspergillus candidus and Fusarium avenaceum. nih.govebi.ac.uk

While detailed metabolic pathways for many furan (B31954) derivatives are still under investigation, studies on related compounds such as furan and 2-methylfuran (B129897) in human urine have identified various metabolites. mdpi.comnih.gov For instance, after coffee consumption, which is a source of furans, metabolites derived from the primary oxidative metabolite of furan (cis-2-butene-1,4-dial) and 2-methylfuran (acetylacrolein) have been detected and quantified in human urine. mdpi.comnih.gov This suggests that similar oxidative pathways may be involved in the metabolism of this compound.

The presence of this compound in these biological matrices is confirmed through various analytical techniques, primarily mass spectrometry coupled with gas chromatography. nih.gov

Table 1: Detection of this compound in Various Biological Systems

| Kingdom | Organism/System | Biological Matrix | Reference(s) |

|---|---|---|---|

| Human | Homo sapiens | Urine | ebi.ac.uk |

| Homo sapiens | Feces | ebi.ac.uk | |

| Animal | Mus musculus (Mouse) | Urine | ebi.ac.uk |

| Plant | Solanum lycopersicum (Tomato) | Not specified | nih.gov |

| Rhodobryum giganteum | Not specified | ebi.ac.uk | |

| Fungi | Aspergillus candidus | Not specified | nih.gov |

| Fusarium avenaceum | Not specified | ebi.ac.uk |

Environmental Fate and Biodegradation

Specific aerobic biodegradation studies focusing exclusively on this compound are not extensively documented. However, the biodegradation of furanic compounds, in general, has been studied in various microorganisms. nih.gov Aerobic degradation pathways for furans have been primarily characterized in Gram-negative bacteria, such as Pseudomonas putida. nih.gov

A common pathway for the degradation of furan derivatives is the "Trudgill pathway," which typically begins with the oxidation of the substituent group or the furan ring itself. nih.gov For alkylated furans like this compound, a plausible aerobic biodegradation pathway would likely involve the following steps:

Initial Oxidation: The degradation could be initiated by a monooxygenase enzyme, leading to the oxidation of either the ethyl or methyl group to form an alcohol, which is then further oxidized to a carboxylic acid. This would result in compounds like 5-ethyl-2-furoic acid or 5-methyl-2-furanpropionic acid.

Ring Cleavage: Following the initial modifications of the side chains, the furan ring itself is targeted for cleavage. This is a critical step in detoxification and mineralization. The ring is typically hydroxylated before a dioxygenase enzyme catalyzes its opening.

Further Metabolism: The resulting ring-opened intermediates are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water.

This proposed pathway is based on the established mechanisms for the biodegradation of other furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which converge on the formation of 2-furoic acid before entering the central metabolism. nih.gov

Direct experimental data on the persistence and bioaccumulation of this compound in the environment is scarce. However, an estimation of its bioaccumulation potential can be made using its octanol-water partition coefficient (LogP). The estimated LogP value for this compound is approximately 2.34. thegoodscentscompany.com

The LogP value is an indicator of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids.

A LogP value between 1 and 3, as is the case for this compound, suggests a moderate potential for bioaccumulation in the fatty tissues of organisms.

Substances with higher LogP values (greater than 4 or 5) are generally considered to have a high potential for bioaccumulation.

While the LogP value provides a useful screening-level assessment, the actual persistence and bioaccumulation would also depend on the compound's susceptibility to biodegradation, as discussed in the previous section. If this compound is readily biodegraded by microorganisms in the environment, its persistence would be low, which would in turn limit its potential to bioaccumulate in the food chain, despite its moderate lipophilicity.

Detection in Exhaled Breath and Environmental Air

The detection of volatile organic compounds (VOCs) in exhaled breath is a growing area of research for non-invasive disease diagnosis and exposure monitoring. While various furan derivatives have been identified in breath, specific data confirming the presence of this compound in human exhaled breath is not available in the reviewed scientific literature. Studies have successfully used other furans, such as 2,5-dimethylfuran (B142691), as biomarkers for smoking status, but this compound was not reported among the target compounds. nih.gov

Similarly, there is a lack of specific data on the monitoring and concentration of this compound in environmental air. While methods for sampling and analyzing furan and methylfurans in ambient air exist, specific measurements for this compound have not been reported in the available sources.

Exogenous Origin vs. Endogenous Origin

This compound is recognized as having both exogenous and endogenous origins, meaning it can be introduced into the body from external sources as well as being produced internally.

Exogenous Sources: The primary exogenous source of this compound is diet. It is a naturally occurring compound in a variety of foods and beverages and is also used as a flavoring agent. nih.govebi.ac.uk Foods that undergo thermal processing, such as roasting or canning, are particularly likely to contain furan derivatives. nih.gov For instance, this compound has been identified in products like coffee. thegoodscentscompany.com Its role as a flavoring agent means it can be intentionally added to a range of food products to enhance their taste and aroma. ebi.ac.uk

The table below summarizes the reported usage levels of this compound as a flavoring agent in various food categories.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products | 1.70 | 3.85 |

| Fats and oils | 0.20 | 0.38 |

| Edible ices | 0.11 | 0.68 |

| Confectionery | 2.00 | 6.34 |

| Chewing gum | 0.65 | 2.00 |

| Bakery wares | 2.38 | 8.80 |

| Meat and meat products | 1.00 | 2.66 |

| Non-alcoholic beverages | 0.47 | 1.03 |

Endogenous Production: The endogenous presence of this compound is confirmed by its detection as a human urinary metabolite. nih.govebi.ac.uk This indicates that the compound is not only ingested but also produced within the body. However, the specific biosynthetic pathways leading to the formation of this compound in humans are not yet fully elucidated. It is classified as a secondary metabolite, which are generally considered non-essential for primary metabolic functions but may have roles in signaling or defense. In some instances, such secondary metabolites can arise from the incomplete metabolism of other compounds.

Influence of Smoking Habits and Air Pollutants on Levels

Influence of Smoking Habits:

While direct studies quantifying the levels of this compound in smokers versus non-smokers are limited, a strong body of evidence exists for the closely related compound, 2,5-dimethylfuran, as a reliable biomarker for tobacco smoke exposure. researchgate.netnih.govresearchgate.net Research has consistently shown that the concentration of 2,5-dimethylfuran in blood and breath is an excellent predictor of smoking status. researchgate.netnih.gov Given the structural similarity and co-occurrence of furan derivatives in tobacco smoke, it is highly probable that smoking also leads to increased levels of this compound in the body.

Tobacco smoke is a significant source of various furan compounds, which are formed during the combustion of tobacco. nih.govnih.gov The presence of furan and its metabolites in the urine of tobacco users further supports the link between smoking and exposure to this class of compounds. nih.gov Therefore, it can be inferred that smoking is a significant contributor to the body's burden of this compound.

Influence of Air Pollutants on Levels:

Applications and Future Research Directions for 2 Ethyl 5 Methylfuran

Biofuel Research and Development

As a potential biomass-derived fuel, 2-ethyl-5-methylfuran is noted for its high energy density, high octane (B31449) number, and favorable combustion performance. mdpi.com Research into its viability as a next-generation biofuel focuses on understanding its fundamental combustion behavior and developing predictive models for its performance in engines.

The evaluation of this compound and its close structural analogs, like 2-methylfuran (B129897) (MF) and 2,5-dimethylfuran (B142691) (DMF), is crucial for determining their suitability as gasoline alternatives or additives. mdpi.comresearchgate.net Studies comparing these furanic compounds to conventional fuels like gasoline and ethanol (B145695) have highlighted their competitive properties. researchgate.netacs.org For instance, 2-methylfuran has a higher energy density than ethanol and its combustion performance in spark-ignition engines is considered attractive. researchgate.netacs.org